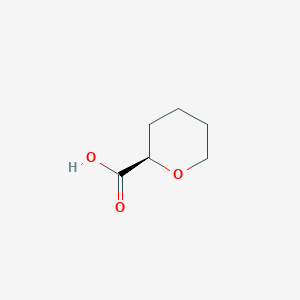

(2R)-Oxane-2-carboxylic acid

Übersicht

Beschreibung

(2R)-Oxane-2-carboxylic acid is a chemical compound with the molecular formula C5H9NO4. It is a white to off-white crystalline solid that is soluble in water and polar organic solvents. This compound is known for its acidic properties and its ability to form salts with alkali or alkali metals. It is commonly used in the pharmaceutical field as a raw material for the synthesis of polypeptide compounds and amino acid derivatives .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for preparing (2R)-Oxane-2-carboxylic acid involves the reaction of aspartic acid with methyl formate in the presence of hydrochloric acid. This reaction requires careful control of reaction conditions and the selection of suitable solvents to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required standards for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions: (2R)-Oxane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents .

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

(2R)-Oxane-2-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polypeptide compounds.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Utilized in the development of pharmaceutical intermediates and amino acid derivatives.

Industry: Applied in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (2R)-Oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound can act as a substrate or inhibitor for various enzymes, influencing biochemical processes such as protein synthesis and metabolic pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- (1R,2R)-Oxane-2-carboxylic acid

- (2S)-Oxane-2-carboxylic acid

- (2R)-2-amino-4-methoxy-4-oxobutanoic acid

Comparison: (2R)-Oxane-2-carboxylic acid is unique in its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. Compared to its similar compounds, it may exhibit different physical properties, such as solubility and melting point, as well as varying degrees of biological activity .

Biologische Aktivität

(2R)-Oxane-2-carboxylic acid, a complex polysaccharide derivative, has garnered attention for its diverse biological activities. This article reviews its antimicrobial properties, immunomodulatory effects, and antioxidant activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound features multiple hydroxyl groups and acetamido functionalities, contributing to its solubility and reactivity. Its molecular formula is with a molecular weight of approximately 795.7 g/mol. The intricate structure allows for various interactions with biological macromolecules.

Biological Activities

1. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Inhibition of Bacterial Growth : Studies have shown that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting their cell wall synthesis. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, attributed to the inhibition of cell wall synthesis and disruption of membrane integrity.

2. Immunomodulatory Effects

The compound has been noted for its potential immunomodulatory effects.

- Cytokine Production : It influences cytokine production in immune cells, promoting an anti-inflammatory response. In an animal model of inflammation induced by lipopolysaccharides (LPS), administration resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential in managing inflammatory diseases.

3. Antioxidant Activity

The presence of hydroxyl groups contributes to its antioxidant properties.

- Free Radical Scavenging : In vitro assays demonstrate that the compound can effectively scavenge free radicals, indicating potential applications in oxidative stress-related conditions.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound against Staphylococcus aureus demonstrated an MIC of 32 µg/mL. The mechanism involved was primarily the inhibition of cell wall synthesis and disruption of membrane integrity.

Case Study 2: Immunomodulation in Animal Models

In a controlled animal model study, the administration of this compound led to a marked decrease in pro-inflammatory cytokines following LPS-induced inflammation. This finding suggests that the compound may have therapeutic potential for managing conditions characterized by excessive inflammation.

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria; MIC against Staphylococcus aureus: 32 µg/mL |

| Immunomodulatory | Reduces pro-inflammatory cytokines (TNF-alpha, IL-6) in LPS-induced inflammation models |

| Antioxidant | Scavenges free radicals, indicating potential use in oxidative stress-related conditions |

Eigenschaften

IUPAC Name |

(2R)-oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-6(8)5-3-1-2-4-9-5/h5H,1-4H2,(H,7,8)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAYFGXOFCEZRW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCO[C@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501427 | |

| Record name | (2R)-Oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105499-34-1 | |

| Record name | 2H-Pyran-2-carboxylic acid, tetrahydro-, (R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105499-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-Oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-oxane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.